[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that features multiple functional groups, including oxazole, triazole, and ester moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One possible route includes:
Formation of the Oxazole Ring: This can be achieved by cyclization of an appropriate α-haloketone with an amide.
Synthesis of the Triazole Ring: This involves a [3+2] cycloaddition reaction between an azide and an alkyne.
Esterification: The final step involves esterification of the carboxylic acid with an alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology and Medicine
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Biological Probes: It can be used in the design of probes for studying biological pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymers: Incorporation into polymeric materials for enhanced properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, the triazole ring can coordinate with metal ions, influencing enzyme activity. The oxazole ring may interact with biological receptors, modulating their function. The ester group can undergo hydrolysis, releasing active metabolites.
Comparison with Similar Compounds
Similar Compounds
- [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
The ester group in [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate provides unique reactivity compared to its amide and acid analogs. This can influence its solubility, stability, and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3S/c1-13-20(25-26-27(13)17-8-5-9-18(11-17)31-3)22(28)29-12-19-14(2)30-21(24-19)15-6-4-7-16(23)10-15/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPOVXUHFAAQII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)OCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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